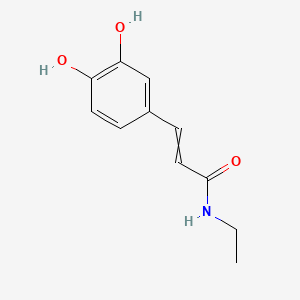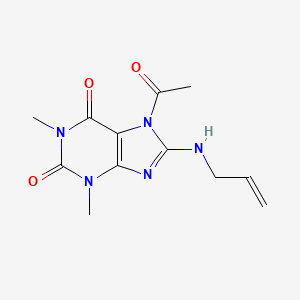![molecular formula C30H18N4S4 B13837804 2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B13837804.png)
2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole is a complex organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with o-phthalic acid under microwave irradiation . This reaction forms the benzothiazole ring system, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These methods are optimized for large-scale production and ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane at ambient temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
科学的研究の応用
2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an anti-tubercular agent.
Medicine: Explored for its anticonvulsant and neuroprotective properties.
Industry: Utilized in the production of dyes, pigments, and functional materials.
作用機序
The mechanism of action of 2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, its anti-tubercular activity is attributed to its inhibition of the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . Additionally, its anticonvulsant effects are mediated through its interaction with GABA receptors and sodium channels .
類似化合物との比較
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)acetic acid ethyl ester
- Benzo[d]imidazo[2,1-b]thiazole derivatives
- AS601245 (1,3-Benzothiazol-2-yl (2-{[2-(3-pyridinyl) ethyl] amino}-4-pyrimidinyl) acetonitrile)
Uniqueness
2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole is unique due to its complex structure and the presence of multiple benzothiazole rings. This structural complexity contributes to its diverse biological activities and makes it a valuable compound for various scientific research applications.
特性
分子式 |
C30H18N4S4 |
|---|---|
分子量 |
562.8 g/mol |
IUPAC名 |
2-[1,2,2-tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole |
InChI |
InChI=1S/C30H18N4S4/c1-5-13-21-17(9-1)31-27(35-21)25(28-32-18-10-2-6-14-22(18)36-28)26(29-33-19-11-3-7-15-23(19)37-29)30-34-20-12-4-8-16-24(20)38-30/h1-16,25-26H |
InChIキー |
SEUXXZOQRPCVKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)C(C3=NC4=CC=CC=C4S3)C(C5=NC6=CC=CC=C6S5)C7=NC8=CC=CC=C8S7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


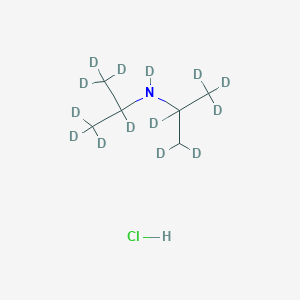
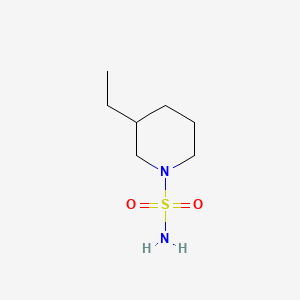
![2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13837740.png)
![1-(1,2,3,4-Tetrahydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13837748.png)
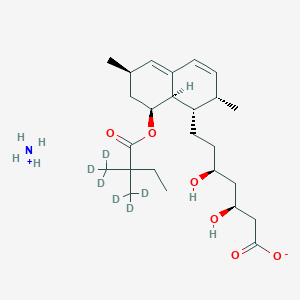
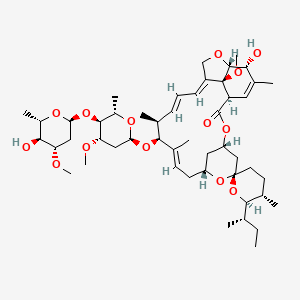
![D-[UL-13C6]Glucosamine Hydrochloride](/img/structure/B13837759.png)

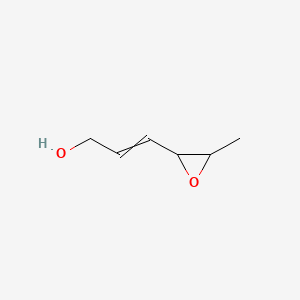
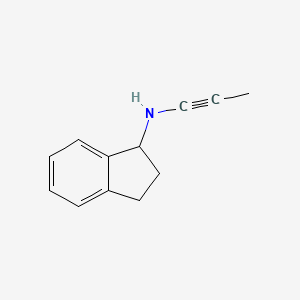
![4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B13837786.png)
